Prodlure

Übersicht

Beschreibung

It is primarily recognized for its role as a sex pheromone in certain insect species, particularly the Egyptian cotton leafworm (Spodoptera littoralis) . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Die industrielle Herstellung von Prodlure beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst:

Katalytische Hydrierung: Um die Bildung der gewünschten Doppelbindungen zu gewährleisten.

Reinigung: Unter Verwendung von Techniken wie Destillation und Chromatographie, um hochreines this compound zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prodlure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Alkohole und Säuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in gesättigte Verbindungen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Estergruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl) werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Alkoholen und Säuren.

Reduktion: Bildung von gesättigten Kohlenwasserstoffen.

Substitution: Bildung von substituierten Estern und Alkoholen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Model Compound : Prodlure serves as a model compound in studies of esterification and pheromone synthesis. Its synthesis involves various organic routes, including the esterification of (9Z,11E)-Tetradecadien-1-ol with acetic acid, often catalyzed by sulfuric acid.

- Synthetic Routes : The compound can be produced using continuous flow reactors in industrial settings to optimize yield and purity.

2. Biology

- Insect Behavior Studies : this compound is extensively studied for its effects on insect communication and behavior. It has been shown to influence mating behaviors in species like the Egyptian cotton leafworm (Spodoptera littoralis), making it crucial for developing pheromone-based pest control products .

- Pest Control Strategies : By mimicking the natural pheromones of target species, this compound aids in creating effective pest management solutions that reduce reliance on chemical pesticides.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Model compound for esterification studies | Enhances understanding of chemical reactions |

| Biology | Influences insect mating behaviors | Supports development of eco-friendly pest control |

| Industry | Pheromone-based products | Reduces chemical pesticide usage |

Case Studies

Case Study 1: Insect Communication

- Objective : To assess the effectiveness of this compound in altering mating behaviors of Spodoptera littoralis.

- Methodology : Field trials were conducted using traps baited with this compound to monitor changes in moth populations.

- Findings : The use of this compound significantly reduced moth populations by disrupting mating patterns, demonstrating its potential as a sustainable pest control agent .

Case Study 2: Esterification Reaction Studies

- Objective : To explore the kinetics of esterification reactions involving this compound.

- Methodology : Various catalysts were tested to determine optimal conditions for maximum yield.

- Findings : The study revealed that specific catalysts could enhance the reaction rate significantly, providing insights into efficient synthetic methods for producing pheromones.

Wirkmechanismus

Prodlure exerts its effects primarily through its role as a sex pheromone. The mechanism involves:

Molecular Targets: this compound targets specific olfactory receptors in insects, triggering a behavioral response.

Pathways Involved: The compound binds to olfactory receptors, activating a signal transduction pathway that leads to changes in insect behavior.

Vergleich Mit ähnlichen Verbindungen

Prodlure ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Doppelbindungskonfiguration und Estergruppe einzigartig. Zu ähnlichen Verbindungen gehören:

(Z,E)-9,12-Tetradecadien-1-ol-acetat: Ähnliche Struktur, aber unterschiedliche Doppelbindungspositionen.

(E,Z)-10,12-Hexadecadien-1-ol-acetat: Unterschiedliche Kettenlänge und Doppelbindungspositionen.

Die einzigartige Konfiguration von this compound macht es besonders effektiv als Sexualpheromon für bestimmte Insektenarten und unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

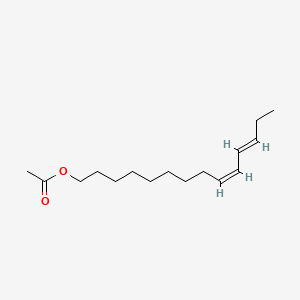

Prodlure, chemically known as (9Z,11E)-tetradecadienol acetate, is primarily recognized for its significant role as a sex pheromone in various moth species, particularly in the mating behavior of the Prodenia litura moth. Its unique molecular structure, characterized by a long carbon chain and specific geometric configurations of double bonds, enables it to interact effectively with olfactory receptors in male moths, thereby influencing their mating behaviors.

This compound functions by mimicking natural sex pheromones, binding to specific olfactory receptors in insects. This interaction triggers a series of behavioral responses leading to mating. The molecular targets include olfactory receptor neurons, and the activation of these receptors initiates neural pathways associated with mating behavior.

Structural Characteristics

The effectiveness of this compound as a pheromone is highly sensitive to structural changes. Even minor modifications in its chemical structure can significantly alter its biological activity and attractiveness to male moths.

Comparative Analysis

To understand this compound's uniqueness among pheromones, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (9Z,11E)-Tetradecadienol | Similar carbon chain length; different functional groups | Directly involved in mating behaviors |

| (10E,12Z)-Hexadecadienol | Longer carbon chain; different double bond configuration | Attracts different species; broader ecological role |

| (Z)-9-Tetradecenal | Aldehyde form; one less double bond | Different volatility and reactivity |

| (E)-11-Hexadecenal | Similar carbon chain; single double bond | Used in other insect species' communication |

This table highlights how this compound's specific geometric configuration and functional groups influence its biological activity and applications.

In Vitro Studies

Studies have shown that extracts from the pheromone glands of adult female Dioryctria mendacella contain this compound, underscoring its biological relevance in insect communication systems .

Field Studies

Field tests have demonstrated that synthetic applications of this compound can effectively attract male moths, suggesting its potential use in pest management strategies. The efficacy of this compound in attracting males has been validated through various field experiments where traps baited with this compound showed significantly higher capture rates compared to controls without the pheromone.

Case Studies

Research involving case studies has provided insights into the practical applications of this compound in pest control. For instance, studies have explored the effectiveness of this compound-based traps in agricultural settings, leading to reductions in pest populations and minimizing crop damage. These case studies highlight the compound's potential as an environmentally friendly alternative to chemical pesticides .

Pest Management

This compound's primary application lies in its use as a biological pest control agent . By leveraging its attractive properties for male moths, it can be integrated into integrated pest management (IPM) strategies to reduce reliance on synthetic insecticides.

Chemical Ecology Research

This compound serves as a model compound for studying chemical ecology and insect behavior. Its interactions with olfactory receptors are critical for understanding how insects communicate and respond to environmental cues. This research is vital for developing new strategies for pest control that are both effective and sustainable .

Eigenschaften

IUPAC Name |

[(9Z,11E)-tetradeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEQLTBBKNKGGJ-DEQVHDEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889400 | |

| Record name | (9Z,11E)-9,11-Tetradecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-79-8, 30562-09-5 | |

| Record name | 9Z,11E-Tetradecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50767-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodlure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Tetradecadien-1-ol, 1-acetate, (9Z,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z,11E)-9,11-Tetradecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,E)-tetradeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,Z)-tetradeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRODLURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9YH588N7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.